1-(4-(Methylthio)phenyl)-3-(4-(phenylazo)phenyl)urea
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Overview
Description
1-(4-(Methylthio)phenyl)-3-(4-(phenylazo)phenyl)urea is a complex organic compound with a unique structure that includes both a methylthio group and a phenylazo group
Preparation Methods
The synthesis of 1-(4-(Methylthio)phenyl)-3-(4-(phenylazo)phenyl)urea typically involves multiple steps. One common synthetic route includes the reaction of 4-(methylthio)aniline with 4-nitrobenzoyl chloride to form an intermediate, which is then reduced to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may vary but generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-(Methylthio)phenyl)-3-(4-(phenylazo)phenyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles like halides or amines.
Scientific Research Applications
1-(4-(Methylthio)phenyl)-3-(4-(phenylazo)phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 1-(4-(Methylthio)phenyl)-3-(4-(phenylazo)phenyl)urea involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes. The compound’s antimicrobial properties may result from its ability to interfere with bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
1-(4-(Methylthio)phenyl)-3-(4-(phenylazo)phenyl)urea can be compared with other similar compounds such as:
1-(4-(Methylthio)phenyl)urea: This compound lacks the phenylazo group, making it less versatile in terms of applications.
4-(Methylthio)phenylacetic acid: This compound has a different functional group, leading to different chemical properties and applications.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound has a benzimidazole ring, which imparts different biological activities compared to the phenylazo group in this compound.
Properties
CAS No. |
200404-07-5 |
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Molecular Formula |
C20H18N4OS |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C20H18N4OS/c1-26-19-13-11-16(12-14-19)22-20(25)21-15-7-9-18(10-8-15)24-23-17-5-3-2-4-6-17/h2-14H,1H3,(H2,21,22,25) |
InChI Key |
NJIGGNLWHBFMDE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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